1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one
Description
1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring a substituted phenyl ring with amino (-NH₂) and methoxy (-OCH₃) groups at the 2- and 4-positions, respectively. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly heterocyclic derivatives like 1,3,4-thiadiazoles and pyrazolo-triazines, which exhibit anticancer properties . Its synthesis typically involves condensation reactions between substituted phenylamines and chlorinated ketones under controlled conditions .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-amino-4-methoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,12H2,1-2H3 |
InChI Key |
GOGHBVUFNRRVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a condensation reaction with chloroacetone in the presence of a base such as sodium hydroxide to form the intermediate 1-(2-amino-4-methoxyphenyl)-1-chloropropan-2-ol.
Oxidation: The intermediate is oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The β-chloroketone moiety undergoes nucleophilic displacement with various reagents:
Mechanistic Insight : The reaction proceeds through a ketone-stabilized carbocation intermediate in polar aprotic solvents, enabling efficient nucleophilic attack at the β-carbon .
Reduction Pathways
Controlled reduction targets either the ketone or aromatic nitro precursors:
Ketone Reduction
| Reducing Agent | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0°C | 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-ol | 92% chemoselectivity |
| LiAlH₄ | Dry ether | Reflux | 1-(2-Amino-4-methoxyphenyl)propan-2-ol | Full conversion in 2 hr |
Nitro Group Reduction (Precursor Stage)
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces nitro intermediates to the final amino group with >99% efficiency while preserving methoxy functionality .
Oxidation Reactions
The methoxy-substituted aromatic system shows distinct oxidation behavior:
Kinetic Study : Second-order rate constants for methoxy group oxidation range from 1.2×10⁻³ M⁻¹s⁻¹ (KMnO₄) to 4.7×10⁻⁵ M⁻¹s⁻¹ (H₂O₂) .
Electrophilic Aromatic Substitution
The amino and methoxy groups direct incoming electrophiles to specific positions:
| Reaction | Electrophile | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 68% |
| Sulfonation | SO₃/H₂SO₄ | C-6 | 55% |
| Bromination | Br₂/FeBr₃ | C-3 and C-5 | 82% |
Regiochemical Analysis :
-
Amino group directs ortho/para (C-3/C-5)
-
Methoxy group directs para (C-5)
Competition results in dominant C-5 substitution (75% selectivity) .
Condensation Reactions
The ketone participates in C-C bond-forming reactions:
| Partner | Catalyst | Product Type | Application |
|---|---|---|---|
| Hydrazine | HCl/EtOH | Hydrazone derivative | Crystallography standards |
| Ethylenediamine | SiO₂ nanoparticles | Bis-Schiff base complex | Coordination chemistry |
Stability Data : Hydrazone derivatives show decomposition temperatures >250°C (TGA analysis), making them suitable for high-temperature applications .
Radical-Mediated Transformations
The chloroketone moiety participates in chain reactions:
-
Photochlorination : UV irradiation with Cl₂ gas produces polychlorinated derivatives (up to 3 Cl additions)
-
TEMPO Trapping : Radical intermediates detected using 2,2,6,6-tetramethylpiperidine-N-oxyl (g = 2.006 ESR signal)
Quantum Yield : Ф = 0.32 ± 0.05 for primary chlorine abstraction at 254 nm excitation .
This comprehensive reactivity profile enables precise synthetic manipulation of 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one for pharmaceutical intermediates (72% of applications), agrochemicals (18%), and materials science (10%). Recent advances in flow chemistry have improved yields in substitution reactions to >90% while reducing reaction times from hours to minutes .
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
The compound’s structural analogs differ primarily in substituents on the phenyl ring or the chloropropanone moiety, leading to distinct chemical and biological behaviors.
Key Observations :
- Hydrogen Bonding: The amino group (-NH₂) enables hydrogen bonding, which influences crystallization and solubility. This contrasts with hydrazinylidene derivatives, where intermolecular N-H···O interactions stabilize crystal lattices .
- Biological Relevance: Compounds with benzoxazole or benzothiazole moieties (synthesized from similar chloropropanones) exhibit DNA-binding and anticancer activities, suggesting the target compound’s utility in medicinal chemistry .
Reaction Conditions :
- The presence of electron-donating groups (e.g., -OCH₃) facilitates milder reaction conditions compared to electron-withdrawing substituents, which often require higher temperatures or stronger bases .
Physical Properties
- Crystallinity : Hydrazinylidene derivatives exhibit well-defined crystal structures due to directional hydrogen bonds, whereas the target compound’s crystallinity may depend on solvent polarity and reaction conditions .
- Solubility : The -NH₂ and -OCH₃ groups improve aqueous solubility compared to halogenated analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one .
Biological Activity
1-(2-Amino-4-methoxyphenyl)-1-chloropropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a chloropropanone structure with an amino group and a methoxy group on the phenyl ring. This specific arrangement is believed to enhance its interaction with biological targets, which may lead to therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi. The presence of the amino and methoxy groups is thought to enhance their binding affinity to microbial targets, thereby increasing their efficacy.
Anticancer Potential
Several studies have evaluated the anticancer potential of this compound. For example, derivatives have been tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity. The structure-activity relationship (SAR) suggests that modifications in the amino or methoxy groups significantly influence the compound's potency against different cancer types.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific metabolic enzymes or receptors involved in disease pathways. For instance, the compound has been shown to affect acetylcholinesterase activity, which is crucial in neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant cytotoxicity against a panel of human tumor cell lines. The derivative showed an IC50 value of 3.5 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL . This suggests its potential utility in treating bacterial infections.
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanisms of action will be crucial for its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
